MAT2A Allosteric‑Site Affinity (Kd) and Functional Inhibition (IC₅₀) – Distinguishing 6‑chloro‑2‑methoxy‑4‑phenylquinazoline from Potent MAT2A Leads
6‑Chloro‑2‑methoxy‑4‑phenylquinazoline binds to the allosteric site of recombinant human MAT2A with a dissociation constant (Kd) of 6.2 µM measured by surface plasmon resonance (SPR) and inhibits the enzyme with an IC₅₀ of 100 µM in a functional assay [1]. In contrast, the published MAT2A tool compound AZ‑28 (a potent MAT2A inhibitor) exhibits an enzymatic IC₅₀ of 22 nM and a cellular SDMA‑inhibition IC₅₀ of 25 nM , while the clinical candidate AGI‑24512 displays an IC₅₀ of 8 nM [2]. The > 4500‑fold difference in IC₅₀ between the title compound and optimized leads establishes its role as a well‑characterized, low‑affinity allosteric probe rather than a potent inhibitor. This profile is valuable for assay development, crystallographic fragment‑based screening, and as a selectivity counter‑screen.
| Evidence Dimension | MAT2A enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 100 µM (1.00 × 10⁵ nM) |
| Comparator Or Baseline | AZ‑28 IC₅₀ = 22 nM; AGI‑24512 IC₅₀ = 8 nM |
| Quantified Difference | > 4500‑fold higher IC₅₀ vs. AZ‑28 (and > 12 500‑fold vs. AGI‑24512) |
| Conditions | Full‑length recombinant human N‑terminal His₆‑tagged MAT2A expressed in E. coli; substrate: methionine + ATP |
Why This Matters
The stark affinity gap defines the compound’s utility as a crystallographically validated allosteric fragment hit rather than a potent inhibitor, guiding its procurement for structural biology and selectivity‑screening applications.
- [1] BindingDB. Entry BDBM50581682 / CHEMBL5078655. Kd = 6.20E+3 nM; IC₅₀ = 1.00E+5 nM for MAT2A. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50581682. View Source
- [2] MedChemExpress. AGI‑24512 (MAT2A inhibitor). IC₅₀ = 8 nM. Referenced by Thermo Fisher Scientific. https://www.fishersci.de/. View Source
